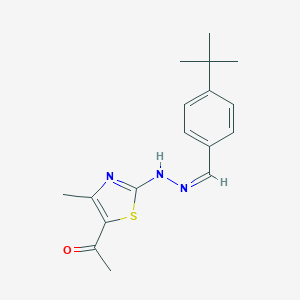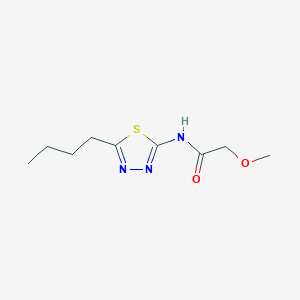
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide (BHMA) is a chemical compound that belongs to the family of acrylamide derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. In
Mecanismo De Acción
The exact mechanism of action of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits various biological activities, making it a versatile compound for investigating different biological processes. However, N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to fully explore its potential applications.
Direcciones Futuras
For N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide research include investigating its biological activities and mechanisms of action, its potential use as a drug delivery system and as a fluorescent probe for imaging applications, optimizing its synthesis method, and exploring its potential applications in other fields.
Métodos De Síntesis
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with N-butylcyanoacetamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization and dehydration. The yield of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
Propiedades
Nombre del producto |
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(E)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-7-17-15(19)12(10-16)8-11-5-6-13(18)14(9-11)20-2/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,17,19)/b12-8+ |
Clave InChI |
DXPHUJJANNYYDV-XYOKQWHBSA-N |
SMILES isomérico |
CCCCNC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
SMILES canónico |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)